molecular formula C17H18FNO2 B2557550 (3-(4-Fluorophenyl)azepan-1-yl)(furan-2-yl)methanone CAS No. 1797604-67-1

(3-(4-Fluorophenyl)azepan-1-yl)(furan-2-yl)methanone

Cat. No. B2557550
CAS RN: 1797604-67-1
M. Wt: 287.334
InChI Key: YSMYJXZFKQVYTI-UHFFFAOYSA-N
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Description

“(3-(4-Fluorophenyl)azepan-1-yl)(furan-2-yl)methanone” is a chemical compound . It is a derivative of pyrrolidine and has a furan ring attached to it.


Synthesis Analysis

The synthesis of similar compounds involves various methods, including one-pot synthesis, three-component reaction, and condensation reaction . For instance, the N-arylation of pyrazolone using a copper (I) iodide catalyst followed by reduction to give amine. The coupling of this amine with 3- (4-fluorophenyl)propionic acid and deprotection of Boc group yields the title compound .


Molecular Structure Analysis

The molecular structure of similar compounds shows that they contain a nitrogen atom in their structure . The benzofuran and piperazine moieties are connected by an ethyl chain, the moieties forming a dihedral angle of 163.12 (13) degrees .


Chemical Reactions Analysis

The aza-Piancatelli rearrangement of furan-2-yl (phenyl)methanol with aryl amines, catalyzed by phosphomolybdic acid, facilitates the synthesis of trans-4,5-disubstituted cyclopentenone derivatives.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds show that they are white to pale-yellow powders that are soluble in organic solvents such as chloroform, methanol, and tetrahydrofuran. Their melting point is 160-165°C and their boiling point is 458.4°C at 760 mmHg.

Scientific Research Applications

Mechanism of Action

The mechanism of action for similar compounds has been studied in the context of their pharmacological activity at α7 and α9α10 nicotinic acetylcholine receptors (nAChRs) and Ca V 2.2 channels expressed alone or coexpressed with G protein-coupled GABA B receptors .

Safety and Hazards

The safety and hazards of similar compounds are typically assessed in the context of their biological activities .

Future Directions

The future directions for the research and development of similar compounds are often discussed in the context of their potential applications in a variety of fields, including pharmaceuticals, materials science, and electronics. For instance, potentiation of endocannabinoid signaling activity via inhibition of the serine hydrolase monoacylglycerol lipase (MAGL) is an appealing strategy in the development of treatments for several disorders, including ones related to mood, pain, and inflammation .

properties

IUPAC Name

[3-(4-fluorophenyl)azepan-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2/c18-15-8-6-13(7-9-15)14-4-1-2-10-19(12-14)17(20)16-5-3-11-21-16/h3,5-9,11,14H,1-2,4,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMYJXZFKQVYTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(4-Fluorophenyl)azepan-1-yl)(furan-2-yl)methanone

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